

Comparative Analysis of EST64454 Cross-Reactivity with Other Receptors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **EST64454**, a selective $\sigma 1$ receptor ($\sigma 1R$) antagonist, with other potential biological targets. Due to the limited availability of a comprehensive public screening panel for **EST64454**, this guide presents the currently available data and supplements it with a comparative profile of another well-characterized selective $\sigma 1R$ antagonist, S1RA (E-52862), to provide a representative example of the desired selectivity for this class of compounds.

Executive Summary

EST64454 is a potent and selective antagonist of the $\sigma 1$ receptor. Available data indicates a low affinity for the $\sigma 2$ receptor, suggesting a favorable initial selectivity profile. Furthermore, in vitro studies on drug-drug interaction potential reveal a low propensity for inhibiting major cytochrome P450 (CYP) enzymes and no interaction with the P-glycoprotein (P-gp) transporter. A comprehensive screening against a broad panel of other receptors, ion channels, and transporters is not publicly available. For comparative purposes, the cross-reactivity data for S1RA (E-52862) is included, demonstrating the high degree of selectivity that can be achieved with $\sigma 1$ R antagonists.

Data Presentation: Binding Affinity and Functional Inhibition



The following tables summarize the available quantitative data on the interaction of **EST64454** and the comparative compound S1RA with various biological targets.

Table 1: EST64454 Binding Affinity and Functional Inhibition Data

Target	Assay Type	Species	System	Value	Reference
σ1 Receptor	Radioligand Binding	Human	HEK293 cell membranes	-	[1]
σ2 Receptor	Radioligand Binding	Guinea Pig	Brain membranes	Ki >10 μM	[1]
CYP1A2	Functional Inhibition	Human	Liver microsomes	IC50: 100- 1000 μM	[2]
CYP2C9	Functional Inhibition	Human	Liver microsomes	IC50: 100- 1000 μM	[2]
CYP2C19	Functional Inhibition	Human	Liver microsomes	IC50: 100- 1000 μM	[2]
CYP2D6	Functional Inhibition	Human	Liver microsomes	IC50: 100- 1000 μM	[2]
CYP3A4	Functional Inhibition	Human	Liver microsomes	IC50: 100- 1000 μM	[2]
P- glycoprotein (P-gp)	Substrate Assessment	-	Caco-2 cells	Not a substrate	[2]

Table 2: S1RA (E-52862) Binding Affinity Data (Comparative Example)



Target	Assay Type	Species	System	Value	Reference
σ1 Receptor	Radioligand Binding	Human	-	Ki = 17 nM	[3][4]
σ2 Receptor	Radioligand Binding	Guinea Pig & Rat	-	Ki > 1000 nM	[3]
5-HT2B Receptor	Radioligand Binding	Human	-	Ki = 328 nM	[3]
Panel of >170 other targets	Radioligand Binding	Various	-	Ki > 1 μM or <50% inhibition at 1 μM	[3][4]

Experimental Protocols

The primary method for assessing receptor cross-reactivity is the radioligand binding assay. This technique measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radioactively labeled ligand.

Protocol: Competitive Radioligand Binding Assay for Cross-Reactivity Screening

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., **EST64454**) for a panel of off-target receptors.

2. Materials:

- Test Compound: **EST64454**, dissolved in an appropriate solvent (e.g., DMSO).
- Radioligand: A specific, high-affinity radiolabeled ligand for the receptor of interest (e.g., [3H]-Prazosin for α1-adrenergic receptors).
- Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
- Assay Buffer: Buffer optimized for the specific receptor-ligand interaction (e.g., Tris-HCl with appropriate ions).
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.



- Filtration Apparatus: A cell harvester or 96-well filtration plate system with glass fiber filters.
- Scintillation Counter: To measure radioactivity.

3. Procedure:

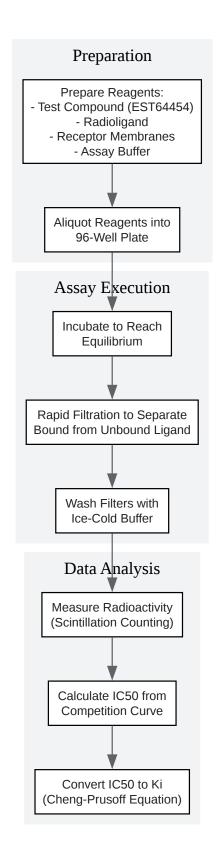
- Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare the assay buffer, radioligand solution at a concentration typically at or below its Kd, and the receptor membrane preparation.
- Assay Incubation: In a 96-well plate, combine the receptor membranes, radioligand, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
- Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the non-specific control) from the total binding and the binding in the presence of the test compound.
- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
- Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff
 equation, which accounts for the concentration and affinity of the radioligand used in the
 assay.

Mandatory Visualizations

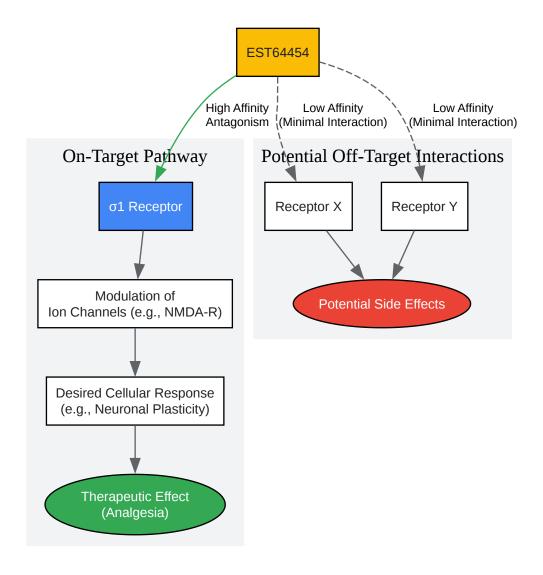




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Caption: Workflow for a competitive radioligand binding assay.





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Caption: Signaling pathway for **EST64454** on- and off-target effects.

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